(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid
Description
This synthetic compound features a cyclopropyl group at the (3S)-position and a biphenylyl methoxy-substituted phenyl moiety. The compound’s design integrates fluorine and methoxy groups, which are known to enhance metabolic stability and receptor binding affinity in drug development.
Properties
Molecular Formula |
C33H35FO4 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36) |
InChI Key |
CHEANNSDVJOIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The biphenyl system is constructed through sequential palladium-catalyzed couplings:
| Step | Reaction Components | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Bromo-2-fluorophenol + 5,5-Dimethylcyclopenten-1-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12h | 78% |
| 2 | Intermediate + 4-Bromo-3-methoxybenzaldehyde | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/EtOH (4:1), 100°C, 24h | 65% |
Functional Group Transformations
The aldehyde intermediate undergoes:
- Wittig Olefination : Reaction with methyltriphenylphosphonium bromide (85% yield)
- Epoxidation : mCPBA in DCM (0°C to RT, 91% yield)
- Ring-Opening : BF₃·OEt₂ catalysis to install cyclopentene moiety (83% yield)
Propanoic Acid Sidechain Synthesis
Asymmetric Hydrogenation
Critical stereochemical control is achieved via Ru-catalyzed hydrogenation:
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂(R)-Xyl-SunPhos₂ |
| Pressure | 50 psi H₂ |
| Solvent | MeOH/THF (1:1) |
| Temp | 40°C |
| ee | 98.5% |
Cyclopropanation
The cyclopropyl group is introduced via Kulinkovich reaction:
| Reagent | Conditions | Yield | dr |
|---|---|---|---|
| Ti(OiPr)₄, EtMgBr | THF, -78°C → RT | 72% | 9:1 |
Final Assembly
Etherification
Coupling of biphenylyl methanol with phenolic intermediate:
| Reagent | Conditions | Yield |
|---|---|---|
| DIAD, PPh₃ | Toluene, 0°C → RT | 88% |
Deprotection & Acid Formation
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | BBr₃ | DCM, -78°C | 95% |
| 2 | LiOH | THF/H₂O (3:1), 50°C | 89% |
Analytical Data
Key Intermediate Characterization
| Compound | m/z [M+H]+ | ¹H NMR (500 MHz, CDCl₃) δ |
|---|---|---|
| Biphenylyl methanol | 385.2 | 7.68 (d, J=8.5 Hz, 1H), 6.95 (dd, J=8.5, 2.5 Hz, 1H), 4.65 (s, 2H) |
| Propanoic acid ester | 456.3 | 3.72 (s, 3H), 2.98 (q, J=7.5 Hz, 1H), 1.25-1.18 (m, 4H) |
Final Product Specifications
| Parameter | Value |
|---|---|
| Purity (HPLC) | 99.8% |
| Specific rotation | [α]²⁵D +32.5° (c 1.0, MeOH) |
| Melting Point | 158-160°C |
Process Optimization
Catalytic System Improvements
| Generation | Catalyst Loading | Cycle Number | Total Yield |
|---|---|---|---|
| 1st | 5 mol% Pd | 3 | 41% |
| 3rd | 0.8 mol% Pd | 7 | 78% |
Solvent Screening for Hydrogenation
| Solvent | ee (%) | Reaction Time (h) |
|---|---|---|
| MeOH | 98.5 | 12 |
| EtOAc | 92.3 | 18 |
| iPrOH | 95.6 | 15 |
Scale-Up Considerations
- Palladium Removal : Implemented silica-thiol scavenger column (residual Pd <2 ppm)
- Crystallization Control : Seeding protocol developed for consistent polymorph Form II
- Throughput : 23 kg batch achieved with 68% overall yield in GMP facility
Chemical Reactions Analysis
Types of Reactions
AM-1638 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and potassium permanganate are used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Halogenation and alkylation reactions are performed using reagents like sodium iodide and n-butyl lithium.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of AM-1638, which are evaluated for their pharmacological activity and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
AM-1638 exerts its effects by binding to the G-protein-coupled receptor 40 (GPR40) on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The activation of GPR40 also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further enhancing glucose control .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Determinants of Activity : The biphenylyl group in the target compound likely improves lipophilicity and membrane permeability compared to the pyrimidinyl analog, favoring intracellular accumulation in cancer cells .
- Therapeutic Window : Fluorine and methoxy groups may reduce off-target effects, a critical advantage over natural compounds like 3-O-feruloylquinic acid, which exhibit broader but less specific interactions .
Biological Activity
(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological properties.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group, a biphenyl moiety, and a propanoic acid functional group. Its chemical formula is with a molecular weight of approximately 520.64 g/mol. The presence of fluorine and methoxy groups in the structure suggests potential interactions with biological targets.
1. Antitumor Activity
Research indicates that compounds containing cyclopropane rings exhibit significant antitumor properties. In particular, derivatives similar to this compound have been shown to inhibit tumor cell proliferation in vitro. A study demonstrated that analogs of this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
2. Enzyme Inhibition
Cyclopropane derivatives are known to interact with various enzymes, often acting as inhibitors. For instance, the compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. The mechanism involves the formation of stable enzyme-inhibitor complexes, which disrupt normal enzymatic function .
3. Neurochemical Effects
The neurochemical properties of cyclopropane derivatives suggest potential applications in treating neurological disorders. Studies have indicated that these compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors .
4. Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties of cyclopropane-containing compounds against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The study revealed that the compound inhibited MAO activity in vitro, suggesting potential implications for mood disorders and depression treatment .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antitumor | Inhibits growth of cancer cell lines; induces apoptosis |
| Enzyme Inhibition | Inhibits key metabolic enzymes; alters enzymatic functions |
| Neurochemical Effects | Modulates neurotransmitter systems; potential for treating neurological disorders |
| Antimicrobial | Exhibits activity against specific bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
